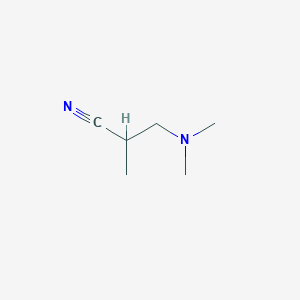

3-(Dimethylamino)-2-methylpropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Dimethylamino)-2-methylpropanenitrile” is a chemical compound that is used in laboratory settings . It is also known as “Dimethylaminopropionitrile” or "Beta-Dimethylaminopropionitrile" . It is a pale yellow water-soluble liquid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis

The molecular structure of similar compounds like Dimethylaminopropylamine has been studied. It is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Dimethylaminopropylamine have been studied. It is a colorless liquid with a fishy, ammoniacal odor. It has a molar mass of 102.181 g·mol −1, a boiling point of 132.1 °C, and a density of 812 mg mL −1 .Scientific Research Applications

Biomedical Imaging

3-(Dimethylamino)-2-methylpropanenitrile has been used in the development of amyloid imaging ligands, notably in Alzheimer's disease research. PET imaging studies have utilized radioligands like [18F]1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP for measuring amyloid in vivo in patients' brains. These studies have shown significant differences in PIB retention between mild Alzheimer's disease patients and controls, indicating the potential of these compounds in early disease detection and the evaluation of anti-amyloid therapies (Nordberg, 2007) (Nordberg, 2007).

Electrochemical Technology

The compound has also been associated with advancements in electrochemical technology involving room-temperature ionic liquids, like haloaluminate room-temperature ionic liquids. These technologies are relevant in electroplating and energy storage, showcasing the versatility of this compound in various industrial applications (Tsuda, Stafford, & Hussey, 2017).

Environmental and Health Research

This compound has been relevant in studies concerning environmental fate and human health effects of arsenic. Research synthesizing and characterizing methylated and thiolated arsenic compounds, which are crucial for understanding arsenic's environmental impact and health risks, has utilized this compound. This research provides essential data for arsenic risk assessment and offers insights into the management of arsenic-related health issues (Cullen et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(dimethylamino)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(4-7)5-8(2)3/h6H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPWXHWDYIFFGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2405516.png)

![Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2405519.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide](/img/structure/B2405520.png)

![[3-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B2405525.png)

![(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2405529.png)

![N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B2405530.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)